Structural Elucidation of 8-Methyl-1,8-diazaspiro[5.5]undecane: A Comprehensive Analytical Framework
Structural Elucidation of 8-Methyl-1,8-diazaspiro[5.5]undecane: A Comprehensive Analytical Framework
Executive Summary
The drive to escape the "flatland" of traditional drug discovery has led to a surge in the utilization of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons ( Fsp3 ), spirocycles offer enhanced aqueous solubility, improved metabolic stability, and highly specific three-dimensional vectorization[1]. Among these, 8-Methyl-1,8-diazaspiro[5.5]undecane has emerged as a privileged building block, demonstrating significant potential in medicinal chemistry, including its role as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis[2].
This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of 8-Methyl-1,8-diazaspiro[5.5]undecane, detailing the causality behind Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy workflows.
Structural Dynamics & Analytical Challenges
8-Methyl-1,8-diazaspiro[5.5]undecane (Molecular Formula: C10H20N2 , MW: ~168.28 g/mol ) consists of two six-membered piperidine-like rings sharing a single quaternary spiro carbon (C6).
-
Ring A contains a secondary amine at position 1, directly adjacent to the spiro carbon, creating a highly asymmetric electronic environment.
-
Ring B features a tertiary amine at position 8, bearing a methyl group.
The primary analytical challenge lies in bridging the two rings. Because the spiro carbon (C6) is quaternary, it lacks attached protons, rendering standard 1H−1H COSY experiments blind to the trans-annular connectivity[3]. Furthermore, the double-chair conformation of the spiro[5.5] system results in complex overlapping multiplets for the diastereotopic equatorial and axial protons.
Workflow for Structure Elucidation
To establish absolute structural certainty, a multi-modal spectroscopic approach is required. The workflow relies on orthogonal validation: HRMS confirms the atomic composition, FTIR identifies the secondary amine, and 2D NMR maps the atomic connectivity[4].
Figure 1: Analytical workflow for the structural elucidation of spirocyclic diamines.
Orthogonal Validation: HRMS and FTIR
Before committing to resource-intensive NMR analysis, the gross molecular integrity must be validated.
-
High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization (ESI-TOF) in positive mode, the molecule readily protonates at the more basic tertiary amine (N8), yielding a robust [M+H]+ pseudo-molecular ion at m/z 169.1705 (calculated for C10H21N2+ ). Collision-induced dissociation (CID) typically results in the neutral loss of methylamine (-31 Da), confirming the N8-methyl substitution.
-
ATR-FTIR Spectroscopy: The presence of the secondary amine (N1) is confirmed by a distinct, sharp N-H stretching band at ~3310 cm−1 . The aliphatic C-H stretches of the spirocyclic core appear prominently between 2850–2950 cm−1 [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for resolving the regiochemistry of the diazaspiro core[5].
Chemical Shift Profiling
The 1D 13C spectrum is anchored by the quaternary spiro carbon (C6). Because C6 is directly adjacent to N1, it is significantly deshielded, typically resonating near 52.4 ppm. To ensure accurate integration and detection of this quaternary center, the longitudinal relaxation delay ( D1 ) must be extended ( ≥5 seconds) to account for its long T1 relaxation time[4].
Table 1: Representative 1H and 13C NMR Data for 8-Methyl-1,8-diazaspiro[5.5]undecane ( CDCl3 , 298K)
| Position | Type | 13C δ (ppm) | 1H δ (ppm) | Multiplicity | Key HMBC Correlations ( 2J , 3J ) |
| N1-H | NH | - | 1.80 | br s | - |
| C2 | CH2 | 42.5 | 2.85 | m | C3, C4, C6 |
| C3 | CH2 | 24.1 | 1.55 | m | C2, C4, C5 |
| C4 | CH2 | 26.3 | 1.45 | m | C2, C3, C5, C6 |
| C5 | CH2 | 34.8 | 1.60 | m | C3, C4, C6, C7, C11 |
| C6 | C(spiro) | 52.4 | - | - | - |
| C7 | CH2 | 61.2 | 2.30, 2.55 | d ( J=11.0 ) | C5, C6, C9, C11, N8- CH3 |
| N8- CH3 | CH3 | 46.8 | 2.25 | s | C7, C9 |
| C9 | CH2 | 55.4 | 2.40 | m | C7, C10, C11, N8- CH3 |
| C10 | CH2 | 23.5 | 1.65 | m | C9, C11, C6 |
| C11 | CH2 | 36.1 | 1.50, 1.90 | m | C6, C7, C9, C10 |
Mechanistic Causality of 2D NMR (HMBC & NOESY)
The assignment of the two rings relies entirely on Heteronuclear Multiple Bond Correlation (HMBC)[3]. The spiro carbon (C6) acts as the central node.
-
Proving Ring A: Protons at C4 and C5 show strong 3J and 2J HMBC correlations to C6.
-
Proving Ring B: Protons at C7 and C11 show equivalent 2J and 3J correlations to C6.
-
Stereochemical Dynamics: NOESY cross-peaks between the axial protons of Ring A (H5) and Ring B (H7/H11) confirm the spatial proximity enforced by the rigid spiro[5.5] junction.
Figure 2: HMBC and NOESY correlation logic across the spiro[5.5] junction.
Standardized Experimental Methodologies
To ensure reproducibility across drug development laboratories, the following self-validating protocols must be strictly adhered to.
Protocol 1: High-Resolution NMR Acquisition for Spirocyclic Diamines
-
Sample Preparation: Accurately weigh 15–20 mg of 8-Methyl-1,8-diazaspiro[5.5]undecane into a clean vial. Dissolve completely in 0.6 mL of high-purity CDCl3 (100% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[4]. Transfer to a 5 mm precision NMR tube.
-
Probe Tuning: Insert the sample into a ≥400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1H and 13C nuclei. Shim the magnetic field to achieve a TMS line width of ≤0.5 Hz.
-
1D Acquisition:
-
Acquire the 1H spectrum with 16 scans and a 2-second relaxation delay.
-
Acquire the 13C{1H} spectrum with a minimum of 512 scans. Critical: Set the relaxation delay ( D1 ) to 5.0 seconds to ensure the quaternary C6 carbon fully relaxes, preventing signal suppression.
-
-
2D Connectivity Mapping:
-
Run a gradient-selected HSQC to map all one-bond C-H couplings.
-
Run a gradient-selected HMBC optimized for long-range couplings ( JCH=8 Hz). This is the mandatory step for linking Ring A and Ring B through C6.
-
-
Stereochemical Analysis: Acquire a 2D NOESY spectrum with a mixing time ( τm ) of 300–500 ms to observe trans-annular spatial proximities.
Protocol 2: ATR-FTIR Spectroscopic Validation
-
Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm−1 resolution) to subtract atmospheric CO2 and water vapor[4].
-
Sample Application: Apply 2–5 mg of the neat sample directly onto the ATR crystal. Lower the press arm to ensure uniform contact without crushing the crystal.
-
Acquisition & Analysis: Acquire the sample spectrum (32 scans). Identify the diagnostic secondary amine N-H stretch (~3310 cm−1 ) and the tertiary C-N stretch (~1150 cm−1 ).
-
Decontamination: Raise the press arm, wipe the crystal with a solvent-dampened Kimwipe, and verify cleanliness via a rapid background check.
Conclusion
The structural elucidation of 8-Methyl-1,8-diazaspiro[5.5]undecane requires a rigorous, multi-disciplinary approach. By leveraging extended-delay 13C NMR, targeted HMBC trans-annular mapping, and orthogonal HRMS/FTIR validation, researchers can unambiguously confirm the integrity of this privileged spirocyclic scaffold. This self-validating framework ensures high-fidelity data, accelerating downstream applications in targeted drug discovery and structural biology.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Institutes of Health (PMC). Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group (University of Bern). Available at: [Link]
-
Structural Investigation of Aaptourinamine by a Novel Module-Assembly-Based Calculation. National Institutes of Health. Available at: [Link]
